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This document provides a detailed technical overview of the NVIDIA GeForce RTX 5090,

focusing on its architecture and key features relevant to high-performance scientific computing,

computational chemistry, and AI-driven drug discovery.

Executive Summary
The NVIDIA GeForce RTX 5090, powered by the next-generation Blackwell architecture,

represents a significant leap in computational performance.[1] Engineered with substantial

increases in CUDA core counts, fifth-generation Tensor Cores, and fourth-generation RT Cores,

the RTX 5090 is positioned to dramatically accelerate a wide range of scientific workloads.[2]

Its adoption of GDDR7 memory provides unprecedented bandwidth, crucial for handling the

large datasets common in genomics, molecular dynamics, and cryogenic electron microscopy

(cryo-EM) data processing.[3] For researchers in drug development, the enhanced AI

capabilities, driven by the new Tensor Cores, promise to shorten timelines for virtual screening,

protein folding, and generative chemistry.[1][4]

Core Architectural Enhancements
The RTX 5090 is built upon NVIDIA's Blackwell architecture, which succeeds the Ada Lovelace

generation.[4] This new architecture is designed to unify high-performance graphics and AI

computation, introducing significant optimizations in data paths and task allocation.[1][5] Key

advancements include next-generation CUDA cores for raw parallel processing power, more

efficient RT cores for simulations involving ray-based physics, and deeply enhanced Tensor
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Cores that introduce support for new precision formats like FP8 and FP4, which can double AI

throughput for certain models with minimal accuracy impact.[4]

The Blackwell platform also introduces a hardware decompression engine, which can

accelerate data analytics in frameworks like RAPIDS by up to 800GB/s, a critical feature for

processing the massive datasets generated in scientific experiments.[6]

Quantitative Specifications
The specifications of the GeForce RTX 5090 present a substantial upgrade over its

predecessors. The following tables summarize the key quantitative data for easy comparison.

Table 1: GPU Core and Processing Units

Feature NVIDIA GeForce RTX 5090 NVIDIA GeForce RTX 4090

GPU Architecture Blackwell (GB202)[7] Ada Lovelace

CUDA Cores 21,760[8] 16,384

Tensor Cores 680 (5th Generation)[7][8] 512 (4th Generation)

RT Cores 170 (4th Generation)[7][9] 128 (3rd Generation)

Boost Clock ~2.41 GHz[4] ~2.52 GHz

Transistors 92 Billion[3][4] 76.3 Billion

Table 2: Memory and Bandwidth

Feature NVIDIA GeForce RTX 5090 NVIDIA GeForce RTX 4090

Memory Size 32 GB GDDR7[2][8] 24 GB GDDR6X

Memory Interface 512-bit[8] 384-bit

Memory Bandwidth 1,792 GB/s[2][8] 1,008 GB/s

L2 Cache 98 MB[8] 72 MB

Table 3: Physical and Thermal Specifications
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Feature NVIDIA GeForce RTX 5090

Total Graphics Power (TGP) 575 W[7][8]

Power Connectors 1x 16-pin (12V-2x6) or 4x 8-pin adapter[8][10]

Form Factor 2-Slot Founders Edition[1][8]

Display Outputs 3x DisplayPort 2.1b, 1x HDMI 2.1b[7]

PCIe Interface Gen 5.0[8]

Experimental Protocols for Performance
Benchmarking
To quantitatively assess the performance of the GeForce RTX 5090 in a scientific context, a

standardized benchmarking protocol is essential. The following methodology outlines a

procedure for evaluating performance in molecular dynamics simulations using GROMACS, a

widely used application in drug discovery and materials science.

Objective: To measure and compare the simulation throughput (nanoseconds per day) of the

GeForce RTX 5090 against the GeForce RTX 4090 using a standardized set of molecular

dynamics benchmarks.

4.1 System Configuration

CPU: AMD Ryzen 9 9950X

Motherboard: X870E Chipset

RAM: 64 GB DDR5-6000

Storage: 4 TB NVMe PCIe 5.0 SSD

Operating System: Ubuntu 24.04 LTS

NVIDIA Driver: Proprietary Driver Version 570.86.16 or newer[11]

CUDA Toolkit: Version 12.8 or newer[11]
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4.2 Benchmarking Software

Application: GROMACS 2024

Benchmarks:

ApoA1: Apolipoprotein A1 (92k atoms), a standard benchmark for lipid metabolism studies.

STMV: Satellite Tobacco Mosaic Virus (1.06M atoms), representing a large, complex

biomolecular system.

4.3 Experimental Procedure

System Preparation: Perform a clean installation of the operating system, NVIDIA drivers,

and CUDA toolkit. Compile GROMACS from source with GPU acceleration enabled.

Environment Consistency: Ensure the system is idle with no background processes.

Maintain a consistent ambient temperature (22°C ± 1°C) to ensure thermal stability.

Simulation Setup:

Use the standard input files for the ApoA1 and STMV benchmarks.

Configure the simulation to run exclusively on the GPU under test.

Set simulation parameters for NPT (isothermal-isobaric) ensemble with a 2 fs timestep.

Execution and Data Collection:

Execute each benchmark simulation for a minimum of 10,000 steps.

Run each test five consecutive times to ensure statistical validity.

Extract the performance metric (ns/day) from the GROMACS log file at the end of each

run.

Data Analysis:

Discard the first run of each set as a warm-up.
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Calculate the mean and standard deviation of the performance metric from the remaining

four runs.

Compare the mean performance between the RTX 5090 and RTX 4090 to determine the

performance uplift.

Visualized Workflows for Scientific Computing
Diagrams are crucial for representing complex computational workflows. The following sections

provide Graphviz-generated diagrams for a performance benchmarking process and a GPU-

accelerated drug discovery pipeline.

5.1 Performance Benchmarking Workflow

This diagram illustrates the logical flow of the experimental protocol described in Section 4.0.
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Phase 1: System Setup & Configuration

Phase 2: Benchmark Execution

Phase 3: Data Analysis & Reporting

Install OS & Drivers

Compile GROMACS with CUDA

System Environment Check (Idle State)

Load STMV Benchmark Input

Begin Test Cycle

Execute Simulation Run 1 (Warm-up)

Execute Runs 2-5

Extract Performance Data (ns/day)

Collect Results

Calculate Mean & Standard Deviation

Generate Comparative Performance Report

Performance Uplift vs. Baseline

Final Output

Click to download full resolution via product page

A logical workflow for GPU performance benchmarking.
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5.2 GPU-Accelerated Virtual Screening Workflow

This diagram outlines a typical pipeline in computational drug discovery where high-throughput

virtual screening is used to identify potential drug candidates. The RTX 5090's capabilities are

critical for accelerating the "Docking & Scoring" and "AI-based Filtering" stages.

Step 1: Preparation

Step 2: High-Throughput Screening (GPU Accelerated)

Step 3: Analysis & Selection

Define Protein Target

Molecular Docking & Scoring
(Simulate binding of each compound)

Prepare Large Compound Library
(Millions of molecules)

AI-based Filtering & Hit Prediction
(Using 5th Gen Tensor Cores)

Rank Top Compounds
by Binding Affinity

Top 1% Hits

Post-processing Analysis
(e.g., MD Simulation of top hits)

Select Lead Candidates for Wet Lab Validation
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A GPU-accelerated virtual screening pipeline for drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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